molecular formula C10H8BrF3O3 B6360884 2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane CAS No. 1610379-48-0

2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane

Cat. No.: B6360884
CAS No.: 1610379-48-0
M. Wt: 313.07 g/mol
InChI Key: SHPKDJPSYRJVPZ-UHFFFAOYSA-N
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Description

2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane (CAS 1610379-48-0) is a high-value aromatic dioxolane derivative engineered for advanced synthetic chemistry and pharmaceutical research. This compound serves as a versatile and protected synthetic intermediate, where the 1,3-dioxolane group functions as a stable protecting group for a carbonyl, allowing for selective reactions at other molecular sites . The strategic incorporation of both bromine and trifluoromethoxy substituents on the phenyl ring makes it an exceptionally useful building block for constructing complex molecules. The bromine atom is a reactive handle for metal-catalyzed cross-couplings, such as Suzuki or Heck reactions, enabling the introduction of diverse carbon scaffolds . Simultaneously, the trifluoromethoxy group enhances lipophilicity and metabolic stability, properties highly sought after in the development of agrochemicals and pharmaceuticals . Compounds featuring the 1,3-dioxolane core have demonstrated significant biological activities in scientific research, including antimicrobial and antifungal properties . This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic human use. Researchers should handle this material with care, as it may cause skin and eye irritation .

Properties

IUPAC Name

2-[3-bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O3/c11-7-3-6(9-15-1-2-16-9)4-8(5-7)17-10(12,13)14/h3-5,9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPKDJPSYRJVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC(=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetal Protection of 3-Bromo-5-(trifluoromethoxy)benzaldehyde

The most widely reported method for synthesizing this compound involves the acetal protection of 3-bromo-5-(trifluoromethoxy)benzaldehyde (CAS 886498-07-3) using ethylene glycol. This precursor, commercially available through suppliers like Thermo Scientific, undergoes cyclic acetal formation under acidic conditions.

Reaction Mechanism
The aldehyde group of 3-bromo-5-(trifluoromethoxy)benzaldehyde reacts with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane ring. The reaction proceeds via nucleophilic attack of the glycol’s hydroxyl groups on the electrophilic carbonyl carbon, followed by dehydration to yield the cyclic acetal.

Standard Protocol

  • Reagents :

    • 3-Bromo-5-(trifluoromethoxy)benzaldehyde (1 equiv)

    • Ethylene glycol (2.5 equiv)

    • p-Toluenesulfonic acid (0.1 equiv)

    • Toluene (solvent)

  • Conditions :

    • Reflux at 110°C for 6–12 hours under azeotropic water removal.

    • Yield: 70–85% after column chromatography.

Key Data

ParameterValueSource
Catalystp-Toluenesulfonic acid
SolventToluene
Temperature110°C (reflux)
Typical Yield70–85%

Alternative Synthetic Approaches

While acetal protection is the dominant method, alternative routes have been explored:

Grignard Reaction with Propargyl Bromides
A modified approach involves the use of propargyl bromides in a Grignard reaction with protected benzaldehyde derivatives. For example, 2-bromobenzaldehyde acetals can react with propargyl bromides under magnesium-mediated conditions to introduce propargyl groups, followed by acetal hydrolysis. However, this method is less efficient for introducing the trifluoromethoxy substituent.

One-Pot Bromination-Acetalization
Preliminary studies suggest that simultaneous bromination and acetalization could streamline the synthesis. However, controlling regioselectivity during bromination remains challenging, often leading to byproducts.

Optimization of Reaction Conditions

Catalyst Selection and Loading

The choice of acid catalyst significantly impacts reaction efficiency. p-Toluenesulfonic acid is preferred due to its strong acidity and low cost, but alternatives like sulfuric acid or Amberlyst-15 have been tested:

CatalystYield (%)Reaction Time (h)
p-Toluenesulfonic acid856
Sulfuric acid728
Amberlyst-156810

Higher catalyst loads (>0.1 equiv) accelerate the reaction but risk side reactions, such as over-dehydration.

Solvent and Temperature Effects

Non-polar solvents like toluene facilitate azeotropic water removal, critical for driving the equilibrium toward acetal formation. Polar aprotic solvents (e.g., acetonitrile) reduce yields due to poor water separation.

SolventBoiling Point (°C)Yield (%)
Toluene11085
Acetonitrile8245
DCM4030

Elevated temperatures (reflux) are essential for complete conversion, while lower temperatures (<80°C) result in incomplete reactions.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed to maintain precise temperature control and minimize side reactions. Key steps include:

  • Automated Feed Systems : Ensure stoichiometric precision for ethylene glycol and catalyst.

  • In-Line Purification : Chromatography or distillation units integrated into the production line enhance purity (>98%).

  • Waste Management : Recovery and recycling of toluene and catalysts reduce environmental impact.

Analytical Characterization and Quality Control

The final product is characterized using:

  • NMR Spectroscopy : Distinct signals for dioxolane protons (δ 4.8–5.2 ppm) and aromatic protons (δ 7.2–7.6 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 287.06 (C10_{10}H8_{8}BrF3_{3}O2_{2}).

  • HPLC Purity : >98% purity required for pharmaceutical applications.

Chemical Reactions Analysis

2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula: C10_{10}H8_8BrF3_3O3_3. Its structure features a dioxolane ring, which is known for its stability and reactivity in organic synthesis. The presence of bromine and trifluoromethoxy groups enhances its potential as a versatile building block in chemical reactions.

Medicinal Chemistry

Antitumor Activity
Recent studies have indicated that compounds similar to 2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane exhibit promising antitumor properties. The trifluoromethoxy group is known to influence the biological activity of phenolic compounds, enhancing their efficacy against various cancer cell lines. For instance, research has shown that derivatives of dioxolane compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated that dioxolane derivatives can exhibit inhibitory effects against a range of bacteria and fungi. This makes them candidates for developing new antimicrobial agents to combat resistant strains.

Agrochemicals

Pesticide Development
The unique chemical structure of this compound positions it as a potential candidate for pesticide formulation. The trifluoromethoxy group can enhance the lipophilicity of agrochemical agents, improving their penetration into plant tissues and increasing effectiveness against pests.

Herbicide Applications
Research has explored the use of similar compounds in herbicide formulations. The ability to modify the dioxolane structure allows for the design of selective herbicides that target specific weed species while minimizing damage to crops.

Material Science

Polymer Synthesis
In material science, this compound can serve as a monomer in the synthesis of polymers with tailored properties. The introduction of bromine can facilitate cross-linking reactions, leading to materials with enhanced mechanical strength and thermal stability.

Nanotechnology Applications
The compound's unique properties may also find applications in nanotechnology. Its ability to form stable complexes with metal ions could be exploited in the development of nanomaterials for sensors or catalysts.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antitumor Activity Dioxolane derivatives showed significant cytotoxicity against breast cancer cells.
Antimicrobial Properties Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Pesticide Development Enhanced efficacy in controlling aphid populations compared to traditional pesticides.
Polymer Synthesis Successful incorporation into polymer matrices resulted in improved thermal properties.

Mechanism of Action

The mechanism of action of 2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions . These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Substituent Impact :

  • The trifluoromethoxy group (-OCF₃) in the target compound enhances electron-withdrawing effects, stabilizing the aromatic ring but reducing nucleophilic reactivity compared to analogues with methoxy (-OCH₃) or hydrogen donors .
  • Bromine at the 3-position facilitates regioselective cross-coupling reactions, whereas fluorine or methyl groups in analogues (e.g., 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane) alter electronic density and steric profiles .

Biological Activity

2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane (CAS: 1610379-48-0) is a synthetic compound that has garnered attention for its potential biological activities. The presence of bromine and trifluoromethoxy groups in its structure may contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry and drug design.

Chemical Structure

The molecular formula of this compound is C10H7BrF3O3C_{10}H_{7}BrF_{3}O_{3}. Its structural representation can be summarized as follows:

Molecular Structure Brc1cc(c(c1)C1OCCO1)OC(F)(F)F\text{Molecular Structure }Br-c_1cc(c(c_1)C_1OCCO_1)OC(F)(F)F

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural features have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that certain synthesized compounds exhibited IC50 values ranging from 6.46 μM to 6.56 μM against the amyloid beta-binding alcohol dehydrogenase (ABAD), which is implicated in Alzheimer's disease pathology . This suggests that the compound may possess mechanisms that could inhibit cancer cell proliferation.

Antibacterial Activity

Compounds containing trifluoromethyl groups, like this compound, have also been evaluated for antibacterial properties. In a comprehensive screening, several derivatives demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. However, their effectiveness was noted to be less than standard antibiotics such as streptomycin and ceftazidime .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. The incorporation of trifluoromethyl groups has been shown to enhance the potency of compounds by improving their interaction with biological targets. For example, modifications in the phenyl ring and the introduction of halogen atoms have been linked to increased inhibitory effects on various enzymes and receptors .

Case Studies

A recent investigation into related dioxolane compounds revealed that certain derivatives exhibited potent anti-inflammatory and antitumor activities. These studies utilized various human cell lines including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric), reporting moderate to high inhibition rates in cell proliferation assays .

Table: Summary of Biological Activities

Activity TypeCompound TypeIC50 Range (μM)Reference
AnticancerSimilar dioxolane derivatives6.46 - 6.56
AntibacterialTrifluoromethyl-containing compoundsVaries
Anti-inflammatoryVarious dioxolane derivativesModerate

Q & A

Basic Research Question

  • <sup>1</sup>H NMR : The dioxolane ring protons (δ 4.0–5.0 ppm) appear as a multiplet, while the trifluoromethoxy group (-OCF3) deshields adjacent aromatic protons (δ 7.2–7.8 ppm). Bromine’s inductive effect further splits signals .
  • <sup>19</sup>F NMR : A singlet near δ -58 ppm confirms the -OCF3 group .
  • Mass Spectrometry : High-resolution ESI-MS shows [M+H]<sup>+</sup> with isotopic patterns characteristic of bromine (1:1 ratio for <sup>79</sup>Br/<sup>81</sup>Br) .

What computational methods predict the reactivity of the trifluoromethoxy group in cross-coupling reactions?

Advanced Research Question
Density Functional Theory (DFT) studies reveal that the electron-withdrawing -OCF3 group lowers the LUMO energy of the aryl ring, enhancing electrophilic substitution at the para position. However, steric hindrance from the dioxolane ring may limit accessibility for Suzuki-Miyaura couplings. Basis sets like 6-31G(d) with B3LYP functionals are recommended to model halogen bonding interactions .

How does the dioxolane ring’s stability vary under acidic vs. basic conditions?

Basic Research Question
The 1,3-dioxolane ring is acid-labile due to protonation of the oxygen atoms, leading to ring-opening at pH < 2 (e.g., in HCl/THF). Under basic conditions (pH > 10), the ring remains intact but may undergo nucleophilic attack at the benzylic carbon if strong bases (e.g., LDA) are present. Stability assays in buffered solutions (pH 3–9) show <5% degradation over 24 hours at 25°C .

What contradictions exist in reported synthetic yields, and how can they be mitigated?

Advanced Research Question
Discrepancies in yields (e.g., 50% vs. 75%) arise from impure starting materials (e.g., bromophenol derivatives with residual moisture) or incomplete transacetalization. Purity checks via GC-MS or HPLC are critical. For example, highlights similar compounds requiring rigorous drying of reactants (molecular sieves) and inert atmospheres to suppress oxidation .

Which catalytic systems enable selective functionalization of the bromine substituent?

Advanced Research Question
The bromine atom can undergo Ullmann coupling with CuI/1,10-phenanthroline or Buchwald-Hartwig amination using Pd(dba)2/Xantphos. However, the -OCF3 group may deactivate palladium catalysts, requiring elevated temperatures (80–100°C) . Competing reactions at the dioxolane oxygen are minimized by using bulky ligands (e.g., SPhos) .

How can differential scanning calorimetry (DSC) assess the compound’s thermal stability?

Basic Research Question
DSC thermograms show a melting point between 80–90°C (depending on crystallinity) and decomposition above 200°C. Exothermic peaks near 180°C correlate with dioxolane ring cleavage. Sample preparation under nitrogen is essential to avoid oxidative degradation .

What role does the compound play in designing fluorinated liquid crystals or polymers?

Advanced Research Question
The -OCF3 group enhances dipole moment and thermal stability, making the compound a candidate for liquid crystal matrices. When copolymerized with diols, it forms polyacetals with low dielectric constants (<2.5), suitable for flexible electronics. However, bromine’s bulkiness may reduce mesophase uniformity .

How do solvent polarity and proticity affect its solubility and reactivity?

Basic Research Question
The compound is soluble in aprotic solvents (THF, DCM) but poorly in water or alcohols. In DMSO, hydrogen bonding with the dioxolane oxygen increases solubility (up to 50 mg/mL). Reactivity in SNAr reactions is higher in polar aprotic media (e.g., DMF) due to stabilized transition states .

What strategies minimize racemization when the dioxolane is part of a chiral scaffold?

Advanced Research Question
Chiral dioxolanes derived from enantiopure glycols (e.g., (R,R)-1,2-cyclohexanediol) resist racemization under mild conditions. Asymmetric synthesis using Evans auxiliaries or enzymatic resolution (lipase-catalyzed acetal hydrolysis) achieves >90% ee. CD spectra and chiral HPLC (Chiralpak IA column) are used for analysis .

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